molecular formula C15H21ClF3NO2 B4407963 4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride

4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride

Cat. No.: B4407963
M. Wt: 339.78 g/mol
InChI Key: YJBVHFBYUMPQPT-UHFFFAOYSA-N
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Description

4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a butyl chain, which is further substituted with a phenoxy group containing a trifluoromethyl group

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2.ClH/c16-15(17,18)13-4-3-5-14(12-13)21-9-2-1-6-19-7-10-20-11-8-19;/h3-5,12H,1-2,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBVHFBYUMPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the phenoxy intermediate: The phenoxy group can be synthesized through the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent.

    Attachment of the butyl chain: The phenoxy intermediate is then reacted with a butyl halide under basic conditions to form the butyl-substituted phenoxy compound.

    Formation of the morpholine ring: The butyl-substituted phenoxy compound is then reacted with morpholine under suitable conditions to form the final product.

    Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets within proteins. The morpholine ring may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[3-(trifluoromethyl)phenoxy]butyl}piperidine hydrochloride
  • 4-{4-[3-(trifluoromethyl)phenoxy]butyl}pyrrolidine hydrochloride
  • 4-{4-[3-(trifluoromethyl)phenoxy]butyl}azepane hydrochloride

Uniqueness

4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride is unique due to the presence of the morpholine ring, which can confer specific chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it distinct from similar compounds with different ring structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride
Reactant of Route 2
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4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride

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